molecular formula C10H10O4 B11903988 8-Hydroxy-7-methoxyisochroman-3-one

8-Hydroxy-7-methoxyisochroman-3-one

Cat. No.: B11903988
M. Wt: 194.18 g/mol
InChI Key: PZTVBZDAJNKZRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-methoxyisochroman-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxy-3-methoxybenzaldehyde as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the isochroman ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-methoxyisochroman-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 8-methoxyisochroman-3-one, while reduction of the ketone group can produce 8-hydroxy-7-methoxyisochroman-3-ol .

Scientific Research Applications

8-Hydroxy-7-methoxyisochroman-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-7-methoxyisochroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and ketone groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

8-hydroxy-7-methoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C10H10O4/c1-13-8-3-2-6-4-9(11)14-5-7(6)10(8)12/h2-3,12H,4-5H2,1H3

InChI Key

PZTVBZDAJNKZRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC(=O)OC2)C=C1)O

Origin of Product

United States

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